molecular formula C7HF4NS B1616947 2,3,4,6-Tetrafluorophenyl isothiocyanate CAS No. 84348-86-7

2,3,4,6-Tetrafluorophenyl isothiocyanate

Cat. No.: B1616947
CAS No.: 84348-86-7
M. Wt: 207.15 g/mol
InChI Key: NRJUHOHJQHTIOM-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluorophenyl isothiocyanate is an organic compound with the molecular formula C₇HF₄NS and a molecular weight of 207.148 g/mol . It is characterized by the presence of four fluorine atoms attached to a phenyl ring and an isothiocyanate functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetrafluorophenyl isothiocyanate typically involves the reaction of 2,3,4,6-tetrafluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate product. The general reaction scheme is as follows:

C6H2F4NH2+CSCl2C6H2F4NCS+2HCl\text{C}_6\text{H}_2\text{F}_4\text{NH}_2 + \text{CSCl}_2 \rightarrow \text{C}_6\text{H}_2\text{F}_4\text{NCS} + 2\text{HCl} C6​H2​F4​NH2​+CSCl2​→C6​H2​F4​NCS+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrafluorophenyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Amines: React with this compound to form thioureas under mild conditions.

    Alcohols and Thiols: React to form carbamates and dithiocarbamates, respectively, often in the presence of a base.

Major Products Formed

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Dithiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

2,3,4,6-Tetrafluorophenyl isothiocyanate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable thiourea linkages.

    Medicine: Investigated for potential use in drug development and as a labeling reagent for diagnostic purposes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrafluorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable thiourea, carbamate, or dithiocarbamate linkages. These interactions can modify the chemical and biological properties of the target molecules, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trifluorophenyl isothiocyanate
  • 2,4,6-Trifluorophenyl isothiocyanate
  • 2,3,5,6-Tetrafluorophenyl isothiocyanate

Uniqueness

2,3,4,6-Tetrafluorophenyl isothiocyanate is unique due to the specific arrangement of fluorine atoms on the phenyl ring, which can influence its reactivity and the properties of the products formed. This distinct structure can lead to different reactivity patterns compared to other fluorinated isothiocyanates, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,2,3,5-tetrafluoro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF4NS/c8-3-1-4(9)7(12-2-13)6(11)5(3)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJUHOHJQHTIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233340
Record name 2,3,4,6-Tetrafluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84348-86-7
Record name 2,3,4,6-Tetrafluorophenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084348867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,6-Tetrafluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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